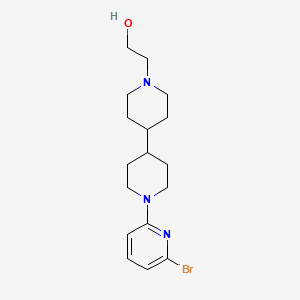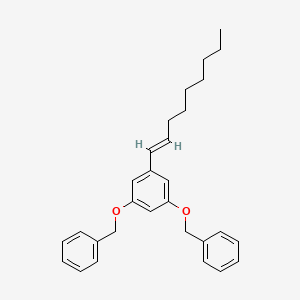
5-Nonenyl 1,3-Dibenzyloxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nonenyl 1,3-Dibenzyloxybenzene is an organic compound that serves as an intermediate in the synthesis of various chemical products. It is particularly noted for its role in the production of 5-Nonylresorcinol, a compound with significant biological activities. This compound is characterized by its unique structure, which includes a nonenyl chain and two benzyloxy groups attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nonenyl 1,3-Dibenzyloxybenzene typically involves the alkylation of 1,3-dibenzyloxybenzene with a nonenyl halide. The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction conditions often require heating to facilitate the alkylation process.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same alkylation reaction but may include additional steps for purification and quality control to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Nonenyl 1,3-Dibenzyloxybenzene undergoes various chemical reactions, including:
Oxidation: The nonenyl chain can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products:
Oxidation: Nonenoic acid or nonenal.
Reduction: Nonane derivatives.
Substitution: Brominated benzene derivatives.
Aplicaciones Científicas De Investigación
5-Nonenyl 1,3-Dibenzyloxybenzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential inhibitory activities against colon cancer cell growth and proteasome.
Medicine: Investigated for its potential therapeutic properties in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Nonenyl 1,3-Dibenzyloxybenzene involves its interaction with specific molecular targets and pathways. The compound’s nonenyl chain and benzyloxy groups allow it to interact with cellular membranes and proteins, potentially disrupting normal cellular functions. This disruption can lead to the inhibition of cancer cell growth and proteasome activity.
Comparación Con Compuestos Similares
5-Nonylresorcinol: A direct derivative of 5-Nonenyl 1,3-Dibenzyloxybenzene with significant biological activities.
1,3-Dibenzyloxybenzene: Lacks the nonenyl chain but shares the benzyloxy groups.
Nonylbenzene: Contains the nonenyl chain but lacks the benzyloxy groups.
Uniqueness: this compound is unique due to its combination of a nonenyl chain and two benzyloxy groups, which confer specific chemical and biological properties not found in its similar compounds. This unique structure allows it to serve as a versatile intermediate in various synthetic and research applications.
Propiedades
Fórmula molecular |
C29H34O2 |
|---|---|
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
1-[(E)-non-1-enyl]-3,5-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C29H34O2/c1-2-3-4-5-6-7-10-19-27-20-28(30-23-25-15-11-8-12-16-25)22-29(21-27)31-24-26-17-13-9-14-18-26/h8-22H,2-7,23-24H2,1H3/b19-10+ |
Clave InChI |
XPGMAGYXUONUQQ-VXLYETTFSA-N |
SMILES isomérico |
CCCCCCC/C=C/C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
SMILES canónico |
CCCCCCCC=CC1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13858130.png)
![[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride](/img/structure/B13858135.png)


![1-[(4-Aminobutyl)amino]-4-[[3-(dimethylamino)propyl]amino]-9,10-anthracenedione-Hydrochloride salt](/img/structure/B13858151.png)
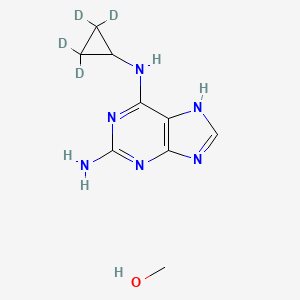
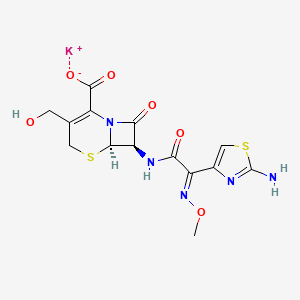
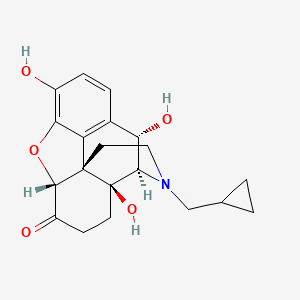
![4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl](/img/structure/B13858183.png)

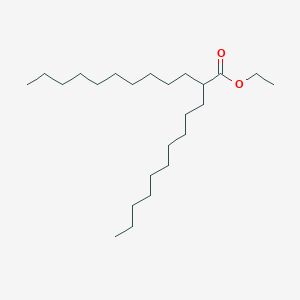
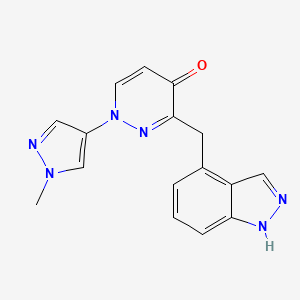
![2-[(Ethoxyhydroxyphosphinyl)oxy]-N,N,N-trimethylethanaminium Inner Salt](/img/structure/B13858214.png)
